molecular formula C10H19BrO2 B13502144 Ethyl 6-bromo-4,4-dimethylhexanoate

Ethyl 6-bromo-4,4-dimethylhexanoate

Cat. No.: B13502144
M. Wt: 251.16 g/mol
InChI Key: FSEOTANEGFTIQD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H19BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a bromine atom attached to a hexanoate chain with two methyl groups at the fourth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylhexanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production. The bromination and esterification steps are optimized to minimize by-products and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4,4-dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-4,4-dimethylhexanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4,4-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new products. The ester group can also participate in hydrolysis or reduction reactions, further modifying the compound’s structure and activity .

Comparison with Similar Compounds

Ethyl 6-bromo-4,4-dimethylhexanoate can be compared with other brominated esters and hexanoate derivatives:

This compound stands out due to its unique combination of a bromine atom and two methyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

ethyl 6-bromo-4,4-dimethylhexanoate

InChI

InChI=1S/C10H19BrO2/c1-4-13-9(12)5-6-10(2,3)7-8-11/h4-8H2,1-3H3

InChI Key

FSEOTANEGFTIQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)CCBr

Origin of Product

United States

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